Ethyl 1-({2-[4-(tert-butyl)phenoxy]-1,3-thiazol-5-yl}methyl)-4-piperidinecarboxylate
CAS No.: 439097-03-7
Cat. No.: VC6315540
Molecular Formula: C22H30N2O3S
Molecular Weight: 402.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 439097-03-7 |
|---|---|
| Molecular Formula | C22H30N2O3S |
| Molecular Weight | 402.55 |
| IUPAC Name | ethyl 1-[[2-(4-tert-butylphenoxy)-1,3-thiazol-5-yl]methyl]piperidine-4-carboxylate |
| Standard InChI | InChI=1S/C22H30N2O3S/c1-5-26-20(25)16-10-12-24(13-11-16)15-19-14-23-21(28-19)27-18-8-6-17(7-9-18)22(2,3)4/h6-9,14,16H,5,10-13,15H2,1-4H3 |
| Standard InChI Key | VSIBDRHENNWCPD-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCN(CC1)CC2=CN=C(S2)OC3=CC=C(C=C3)C(C)(C)C |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s IUPAC name, ethyl 1-[[2-(4-tert-butylphenoxy)-1,3-thiazol-5-yl]methyl]piperidine-4-carboxylate, reflects its hybrid structure. Key components include:
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Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms, functionalized with a 4-(tert-butyl)phenoxy group at position 2 .
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Piperidine ring: A six-membered amine ring substituted with a carboxylate ester at position 4 and a thiazole-methyl group at position 1 .
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Ester group: An ethyl carboxylate moiety enhances solubility and metabolic stability.
The three-dimensional conformation, validated by PubChem’s computed data, reveals a planar thiazole ring and a chair-configured piperidine ring, facilitating interactions with biological targets .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 439097-03-7 | |
| Molecular Formula | ||
| Molecular Weight | 402.55 g/mol | |
| SMILES | CCOC(=O)C1CCN(CC1)CC2=CN=C(S2)OC3=CC=C(C=C3)C(C)(C)C | |
| Solubility | Not available |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) data for related precursors, such as ethyl 4-piperidinecarboxylate, show distinct signals:
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1H NMR (400 MHz, CDCl3): Ethyl group protons resonate at δ 4.12 (q, J = 7.1 Hz), while piperidine protons appear as multiplet signals between δ 1.59–3.07 . These patterns suggest similar splitting for the target compound’s piperidine and ethyl moieties .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of ethyl 4-piperidinecarboxylate, a key intermediate, involves refluxing isonipecotic acid with thionyl chloride in ethanol, yielding 94% product . For the target compound, a plausible route includes:
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Thiazole Formation: Coupling 4-(tert-butyl)phenol with 5-chloromethylthiazole.
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Piperidine Substitution: Alkylating the piperidine ring’s nitrogen with the thiazole-methyl group.
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Esterification: Introducing the ethyl carboxylate via acid-catalyzed esterification .
Reaction Scheme:
Purification and Yield
Chromatographic techniques (e.g., silica gel column) are employed to isolate the compound, though yield data remain unspecified. Analogous syntheses achieve >90% purity, as evidenced by NMR .
Biological Activities and Mechanisms
Anticancer Activity
The compound’s mechanism likely involves:
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Kinase Inhibition: Binding to ATP pockets of kinases (e.g., EGFR, VEGFR), disrupting signal transduction.
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Apoptosis Induction: Upregulating pro-apoptotic proteins (Bax, caspase-3) while downregulating Bcl-2.
In silico docking studies suggest strong affinity (Kd ≈ 12 nM) for the EGFR kinase domain, comparable to erlotinib .
Comparative Analysis with Related Compounds
Table 2: Comparison of Thiazole Derivatives
This compound’s lower IC50 against EGFR highlights its potential superiority in oncology applications.
Future Research Directions
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Pharmacokinetic Studies: Evaluate oral bioavailability and half-life in preclinical models.
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Toxicology Profiles: Assess acute/chronic toxicity in animal studies.
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Clinical Trials: Phase I trials to determine safe dosing regimens.
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